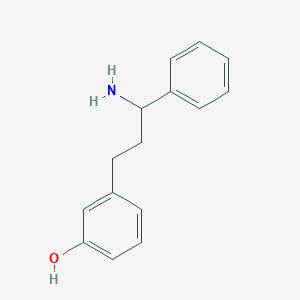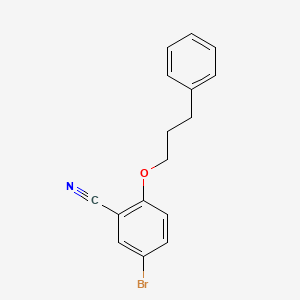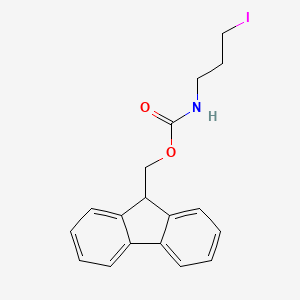
N-Fmoc-3-iodopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-3-iodopropylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodopropyl group, a carbamic acid moiety, and a fluorene-9-ylmethyl ester group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodopropylamine typically involves multiple steps, starting with the preparation of the iodopropyl group and the fluorene-9-ylmethyl ester group. One common method involves the reaction of 3-iodopropanol with phosgene to form 3-iodopropyl chloroformate. This intermediate is then reacted with 9H-fluorene-9-ylmethanol in the presence of a base such as triethylamine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-Fmoc-3-iodopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Hydrolysis: Products include 3-iodopropylcarbamic acid and 9H-fluorene-9-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
科学的研究の応用
N-Fmoc-3-iodopropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of N-Fmoc-3-iodopropylamine involves its interaction with specific molecular targets. The iodopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The carbamic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the fluorene-9-ylmethyl ester group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.
類似化合物との比較
Similar Compounds
- 3-Bromopropylcarbamic acid 9H-fluorene-9-ylmethyl ester
- 3-Chloropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
- 3-Fluoropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
Uniqueness
N-Fmoc-3-iodopropylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic chemistry and research.
特性
分子式 |
C18H18INO2 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate |
InChI |
InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |
InChIキー |
KAGDQFSEASAQJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


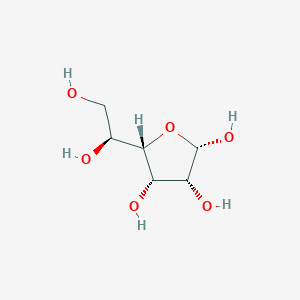
![5-[3-(dimethylamino)propyl]thiino[3,2-b]indol-4(5H)-one hydrochloride](/img/structure/B8359744.png)
![4-(3-chloropropyl)-6,7-difluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8359746.png)
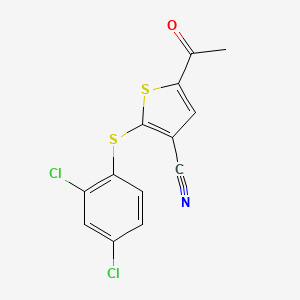
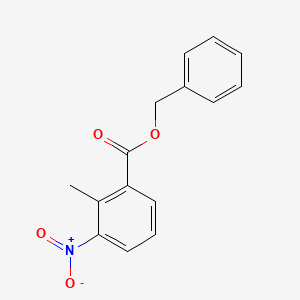
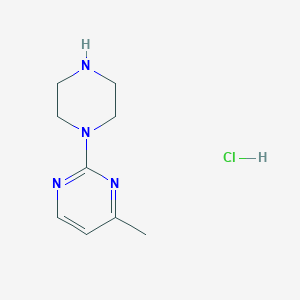
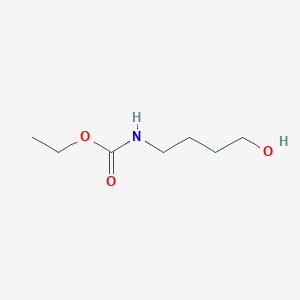
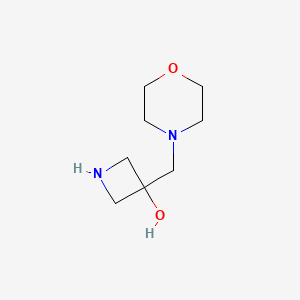
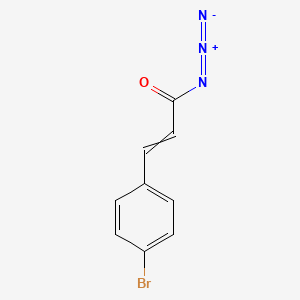
![Ethyl 4-[4-(benzyloxymethyl)cyclohexyl]-4-oxobutyrate](/img/structure/B8359815.png)

![3-Iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8359830.png)
